
Saikogenin D
Overview
Description
Saikogenin D is a naturally occurring triterpenoid compound isolated from the roots of Bupleurum chinense, a traditional medicinal herb. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Saikogenin D can be synthesized through the hydrolysis of saikosaponins, which are glycosides found in Bupleurum species. The hydrolysis process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity. The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively, are used in this process. The reaction is carried out at temperatures between 30–37°C and pH 6.5–7.0 .
Industrial Production Methods: Industrial production of this compound involves the extraction of saikosaponins from Bupleurum falcatum L. using preparative high-performance liquid chromatography. The saikosaponins are then converted into this compound through enzymatic hydrolysis. This method ensures high purity and yield of the compound .
Types of Reactions:
Reduction: There is limited information on reduction reactions involving this compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Pharmacological Properties
Saikogenin D exhibits a range of bioactive effects, including:
- Anti-inflammatory : Inhibits the production of pro-inflammatory cytokines and mediates signaling pathways related to inflammation.
- Antitumor : Induces apoptosis in various cancer cell lines and inhibits tumor growth through multiple mechanisms.
- Hepatoprotective : Protects liver cells from damage caused by toxins and promotes liver health.
- Antiviral : Shows efficacy against several viral infections, including enterovirus A71.
Cancer Therapy
This compound has been extensively studied for its antitumor effects. It has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer types:
In vitro studies indicate that this compound sensitizes cancer cells to chemotherapeutic agents, enhancing their cytotoxic effects through reactive oxygen species-mediated apoptosis .
Anti-inflammatory Effects
Research shows that this compound can modulate immune responses by regulating T-helper cell balances and promoting M2 macrophage differentiation. This is particularly relevant in conditions like Hashimoto's thyroiditis, where it alleviates disease severity .
Hepatoprotection
This compound's hepatoprotective properties are well-documented. It mitigates liver damage from toxins and supports liver function by inhibiting inflammatory pathways and promoting cell survival mechanisms . Its effectiveness in managing chronic liver diseases has been highlighted in several studies.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- A study on its effects in glioma cells demonstrated enhanced enzymatic activities leading to reduced cell proliferation .
- Investigations into its antiviral properties revealed significant inhibition of enterovirus A71 replication, suggesting potential applications in treating viral infections .
Challenges and Future Directions
Despite promising results, research on this compound faces challenges such as limited clinical trials and the need for more comprehensive pharmacokinetic studies. Future research should focus on:
- Conducting extensive animal studies to better understand its efficacy and safety.
- Exploring synergistic effects with other therapeutic agents.
- Integrating traditional Chinese medicine practices with modern pharmacological approaches.
Mechanism of Action
Saikogenin D exerts its effects by activating epoxygenases that convert arachidonic acid to epoxyeicosanoids and dihydroxyeicosatrienoic acids. These metabolites then inhibit the production of prostaglandin E2, a key mediator of inflammation. Additionally, this compound causes an elevation of intracellular calcium ion concentration due to the release of calcium from intracellular stores .
Comparison with Similar Compounds
- Saikogenin F
- Saikogenin G
- Prosaikogenin F
- Prosaikogenin G
Comparison: Saikogenin D is unique in its dual effect of inhibiting prostaglandin E2 production and elevating intracellular calcium ion concentration. While similar compounds like Saikogenin F and Saikogenin G also exhibit anti-inflammatory properties, this compound’s specific mechanism of action involving epoxygenase activation sets it apart .
Biological Activity
Saikogenin D, a bioactive compound derived from Radix Bupleuri , is recognized for its significant biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
Overview of this compound
This compound is a triterpene saponin glycoside that is produced through the hydrolysis of saikosaponins, primarily found in Bupleurum falcatum . The transformation of saikosaponins into saikogenins occurs via microbial action in the gut, leading to enhanced bioavailability and therapeutic efficacy.
Pharmacological Activities
1. Anticancer Effects
Numerous studies have highlighted the anticancer properties of this compound. For instance, research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines. A notable study assessed its effects on HCT116 colon cancer cells, revealing an IC50 value of approximately 14.21 μM for Saikosaponin D, suggesting moderate anti-cancer activity compared to other saponins .
Table 1: IC50 Values of Various Saponins on HCT116 Cells
Compound | IC50 Value (μM) |
---|---|
Saikosaponin A | 2.83 |
Saikosaponin D | 14.21 |
Prosaikogenin F | 8.49 |
Prosaikogenin G | 4.26 |
2. Mechanisms of Action
The mechanisms through which this compound exerts its anticancer effects include:
- Regulation of Cell Cycle : Studies show that this compound enhances the radiosensitivity of hepatocellular carcinoma cells by modulating cell cycle checkpoints (G0/G1 and G2/M phases) .
- Inhibition of NF-κB Signaling : It has been found to enhance the anticancer potency of TNF-α by overcoming the undesirable activation of NF-κB signaling pathways in cancer cells .
Other Biological Activities
1. Anti-inflammatory Properties
This compound also exhibits significant anti-inflammatory effects. It has been shown to suppress alveolar epithelial cell apoptosis and epithelial-mesenchymal transition in pulmonary fibrosis models, indicating its potential for treating fibrotic diseases .
2. Neuroprotective Effects
Research indicates that this compound may protect against neurodegenerative diseases by modulating various pathways involved in inflammation and energy metabolism. This compound has been linked to improved outcomes in models of major depressive disorder (MDD) and Alzheimer's disease .
Case Studies
Several case studies have been conducted to evaluate the clinical efficacy of this compound:
- Study on Hepatocellular Carcinoma : In a rat model, this compound was administered to assess its effects on syndecan-2, matrix metalloproteinases, and tissue inhibitors in hepatocellular carcinoma. The results demonstrated a significant reduction in tumor growth markers .
- Pulmonary Fibrosis Model : Another study evaluated the effects of this compound on pulmonary fibrosis in vivo and in vitro, confirming its ability to reduce fibrosis markers and improve lung function .
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Saikogenin D from Bupleurum chinense?
- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. The crude extract is partitioned to separate triterpenoid fractions, with this compound identified via TLC or NMR-based structural elucidation. Purity should be confirmed using HPLC-MS, and protocols must adhere to reproducibility standards .
Q. How does this compound modulate prostaglandin E2 (PGE2) production in inflammatory pathways?
- Answer : this compound activates cyclooxygenase (COX), converting arachidonic acid to epoxy-eicosanoids and dihydroxy-eicosatrienoic acids. These metabolites indirectly suppress PGE2 synthesis. Researchers should validate this mechanism using COX activity assays (e.g., fluorometric kits) and measure PGE2 levels via ELISA in cell cultures treated with inflammatory stimuli like LPS .
Q. What are the standard protocols for characterizing this compound’s structural and chemical properties?
- Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), FT-IR for functional groups, and X-ray crystallography for absolute configuration. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity, employ HPLC with a C18 column and UV detection at 210 nm. Detailed methods must align with journal guidelines for experimental reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of this compound on intracellular calcium ([Ca²⁺]i)?
- Answer : Discrepancies may arise from cell-type specificity or assay conditions. Design dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, HEK293) using fluorescent probes (e.g., Fluo-4 AM). Control variables such as extracellular Ca²⁺ concentration and pre-treatment with calcium channel inhibitors (e.g., verapamil). Statistical analysis (ANOVA with post-hoc tests) should quantify variability .
Q. What experimental designs are optimal for studying this compound’s dual role in COX activation and PGE2 suppression?
- Answer : Use siRNA knockdown or COX-1/COX-2 selective inhibitors (e.g., SC-560 for COX-1, NS-398 for COX-2) to isolate enzymatic contributions. Pair this with metabolomic profiling (LC-MS) to track downstream eicosanoid production. Time-course experiments can clarify temporal relationships between COX activity and PGE2 inhibition .
Q. How should multi-omics approaches be integrated to map this compound’s pharmacological network?
- Answer : Combine transcriptomics (RNA-seq) to identify regulated genes (e.g., PTGS2, NF-κB), proteomics (LC-MS/MS) for protein interaction networks, and metabolomics for pathway enrichment. Use bioinformatics tools like STRING or KEGG to visualize cross-talk between anti-inflammatory and calcium-signaling pathways. Validate hypotheses with CRISPR/Cas9 gene-editing in relevant models .
Q. Methodological Considerations
- Data Validation : Ensure all experiments include positive/negative controls (e.g., aspirin for COX inhibition, ionomycin for calcium flux). Triplicate technical and biological replicates are mandatory .
- Reproducibility : Adhere to ARRIVE guidelines for in vitro studies. Provide raw data and analysis scripts in supplementary materials .
- Literature Gaps : Prioritize studies comparing this compound with structurally analogous triterpenoids (e.g., Saikogenin F) to clarify structure-activity relationships .
Properties
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24-,26+,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVMEXLLPGQEV-IULQVHCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.